molecular formula C16H23NO2 B2828790 N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide CAS No. 1396892-74-2

N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide

Cat. No. B2828790
CAS RN: 1396892-74-2
M. Wt: 261.365
InChI Key: NCRWBDNHCDWNFD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide”, a study has shown a method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method achieved a maximum conversion of 91.3% under optimal conditions .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide, also known as (2E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylprop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria . The compound interacts with these organisms, causing changes that inhibit their growth and proliferation .

Mode of Action

The compound’s mode of action involves direct interaction with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . In bacteria, the compound is bactericidal, meaning it kills bacteria directly .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and integrity of the fungal cell membrane and bacterial cell wall . By interacting with ergosterol and the cell wall, the compound disrupts essential processes for the survival of these organisms .

Pharmacokinetics

The synthesized cinnamamides, including this compound, have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . This is achieved through the disruption of the fungal cell membrane and bacterial cell wall, leading to cell death .

Action Environment

properties

IUPAC Name

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)14(18)11-12-17-15(19)10-9-13-7-5-4-6-8-13/h4-10,14,18H,11-12H2,1-3H3,(H,17,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWBDNHCDWNFD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(CCNC(=O)/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide

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